molecular formula C14H20N2O3S2 B2809574 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1396750-52-9

5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2809574
CAS No.: 1396750-52-9
M. Wt: 328.45
InChI Key: HVGPIWYFMNYKNR-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a morpholine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, bases like sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-ethyl-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-2-13-5-6-14(20-13)21(17,18)15-7-3-4-8-16-9-11-19-12-10-16/h5-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGPIWYFMNYKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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